REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[C:15]1[CH:28]=[CH:27][C:18]2[O:19][C:20]3[CH:25]=[CH:24][C:23]([Br:26])=[CH:22][C:21]=3[C:17]=2[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[Br:26][C:23]1[CH:24]=[CH:25][C:20]2[O:19][C:18]3[CH:27]=[CH:28][C:15]([N:12]4[C:11]5[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=5[C:5]5[C:13]4=[CH:1][CH:2]=[CH:3][CH:4]=5)=[CH:16][C:17]=3[C:21]=2[CH:22]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OC3=C2C=C(C=C3)Br)C=C1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
copper
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight (45 hours)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with bubbling argon for 45 min at 50° C
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining an argon atmosphere
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was dried
|
Type
|
CUSTOM
|
Details
|
The copper was removed by a short silica gel plug with dichloromethane as the eluent
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel column chromatography with toluene in hexanes as the eluent
|
Type
|
CUSTOM
|
Details
|
The product fractions were then dried
|
Type
|
CUSTOM
|
Details
|
the product was collected
|
Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C3=C(O2)C=CC(=C3)N3C2=CC=CC=C2C=2C=CC=CC32)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.861 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |